4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Overview

Description

Preparation Methods

The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways . For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide include:

4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde: This compound has a similar structure but with an aldehyde group instead of a carbohydrazide group.

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: This compound features a nitrile group, offering different reactivity and applications.

4-Bromo-1H-pyrazole: A simpler structure without the methyl and carbohydrazide groups, used in various synthetic applications.

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

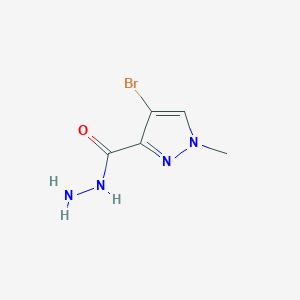

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-bromo-1-methylpyrazole-3-carbohydrazide

- Molecular Formula : CHBrNO

This compound belongs to the pyrazole family, known for their versatile applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, affecting energy production and cellular metabolism.

- Cell Signaling Modulation : It alters cell signaling pathways that regulate growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, with a focus on biofilm formation inhibition .

- Anticancer Research : In a recent study, the compound was tested on different cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress and apoptosis induction .

Future Directions

The ongoing research on this compound suggests several potential avenues for future exploration:

- Development of Derivatives : Modifying the chemical structure could enhance its biological activity and selectivity.

- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINYGSMERXPQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200645 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-08-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.